2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
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Overview
Description
2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a valuable heterocyclic compound widely used in organic synthesis and pharmaceutical chemistry. This compound is known for its unique structure, which includes an imidazo[1,2-a]pyridine core, making it a versatile scaffold for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with α-halo ketones, followed by cyclization to form the imidazo[1,2-a]pyridine ring . Another method includes the use of catalytic p-toluenesulfonic acid in dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the imidazo[1,2-a]pyridine core .
Scientific Research Applications
2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in their functional groups and substituents.
Imidazo[1,5-a]pyridine derivatives: These compounds have a similar imidazo core but differ in the position of the nitrogen atoms within the ring.
Imidazole-containing compounds: These compounds have an imidazole ring but lack the fused pyridine structure.
The uniqueness of this compound lies in its specific structural features and the versatility it offers for various chemical transformations and applications .
Properties
Molecular Formula |
C8H9ClN2O2 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2,3-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H8N2O2.ClH/c11-8(12)6-2-1-4-10-5-3-9-7(6)10;/h1-2,4H,3,5H2,(H,11,12);1H |
InChI Key |
HZUVZPVRRQTJGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC=C(C2=N1)C(=O)O.Cl |
Origin of Product |
United States |
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